molecular formula C15H16ClNOS B2439797 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 335251-02-0

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2439797
CAS RN: 335251-02-0
M. Wt: 293.81
InChI Key: VGBJHHAGXNUUJE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide, also known as CPT-11, is a novel chemotherapeutic agent that has been used to treat a variety of cancers. CPT-11 is a prodrug of the active metabolite SN-38, which is a potent inhibitor of topoisomerase I (Topo I). Topo I is an enzyme responsible for DNA replication, repair, and recombination, and inhibition of its activity leads to cell death. CPT-11 has been approved for the treatment of metastatic colorectal cancer and is currently being investigated for use in other types of cancer as well.

Scientific Research Applications

Chemistry and Potential Applications

The scientific interest in compounds structurally related to 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide focuses on exploring their chemical properties, synthesis, and potential applications in various fields. While direct studies specifically addressing this compound were not identified, related research highlights the importance of similar chemical structures in medicinal chemistry, environmental science, and synthetic organic chemistry.

  • Synthetic Organic Chemistry and Chemical Selectivity : Studies in synthetic organic chemistry have focused on developing chemoselective N-acylation reagents, with compounds like N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide being explored for their chemoselectivity and potential in synthesizing other complex molecules. These investigations provide insight into the reactivity and applications of acetamide derivatives in creating pharmaceuticals and other valuable chemical entities (Kondo & Murakami, 2002).

  • Biological Effects and Environmental Impact of Acetamides : The biological effects of acetamide derivatives have been the subject of extensive research, focusing on their toxicity, environmental presence, and impact on health. Studies have shown that compounds like acetaminophen, an acetamide derivative, can transform into various intermediates in environmental conditions, posing challenges for detection and removal (Vo et al., 2019). This research underscores the environmental and health considerations associated with the use and disposal of acetamide-related compounds.

  • Chiral Chemistry and Ligand Development : The exploration of chiral chemistry, specifically focusing on the N-Ar axis, has led to the development of chiral ligands based on acetamide frameworks. These studies have implications for asymmetric synthesis and the development of enantioselective catalytic processes, highlighting the versatility of acetamide derivatives in facilitating stereoselective chemical reactions (Kondo & Murakami, 2001).

  • Pharmacology and Drug Development : Although not directly related to 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide, the study of acetamide derivatives in pharmacology has revealed their potential in developing analgesic and antipyretic drugs, such as acetaminophen. The mechanisms of action, metabolic pathways, and the therapeutic potential of these compounds continue to be areas of active research, contributing to our understanding of how acetamide derivatives can be optimized for medical use (Ohashi & Kohno, 2020).

properties

IUPAC Name

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c16-11-15(18)17(12-14-7-4-10-19-14)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBJHHAGXNUUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide

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